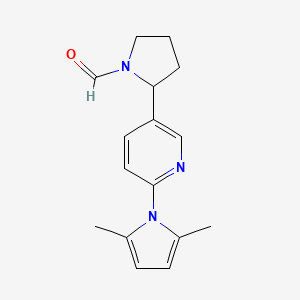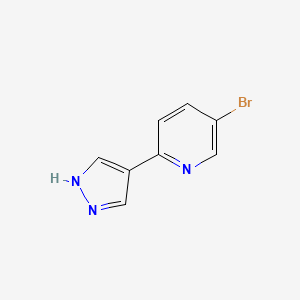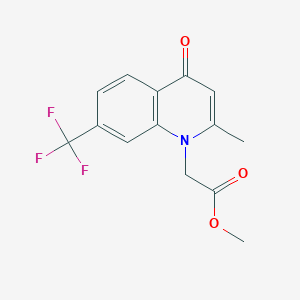![molecular formula C8H3BrF3NS B11806387 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806387.png)
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NS. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with bromine and trifluoromethylating agents. One common method includes the use of bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position of the benzo[d]thiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
7-Bromo-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of functional polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate biochemical pathways by inhibiting or activating enzymes, or by binding to receptors and altering their function .
Comparación Con Compuestos Similares
Similar compounds to 7-Bromo-2-(trifluoromethyl)benzo[d]thiazole include:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the bromine atom at the 6-position.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: The chlorine atom in place of bromine can lead to variations in reactivity and biological activity.
2-Fluoro-6-(trifluoromethyl)benzo[d]thiazole: The presence of a fluorine atom can significantly alter the compound’s properties, including its electronic effects and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H3BrF3NS |
|---|---|
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
7-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
Clave InChI |
DSHWUFWFGWKCTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)SC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)


![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)
![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)







